5-Fluorothiophene-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Profiling

Designing kinase inhibitors or organic semiconductors? Substituting non-fluorinated or 5-chloro thiophene carbaldehydes often fails due to divergent electronic effects. This 5-fluoro analog (C₅H₃FOS, MW 130.14) offers predictable regioselectivity in Suzuki/Stille couplings and precise cLogP modulation. - **Unique value**: Fluorine lowers HOMO-LUMO gap & raises dipole moment vs. H/Cl analogs - enables reproducible SAR. - **Supply**: ≥98% purity minimizes dehalogenation artifacts. Available in research to multi-gram quantities.

Molecular Formula C5H3FOS
Molecular Weight 130.14 g/mol
CAS No. 32415-49-9
Cat. No. B3259756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorothiophene-3-carbaldehyde
CAS32415-49-9
Molecular FormulaC5H3FOS
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C=O)F
InChIInChI=1S/C5H3FOS/c6-5-1-4(2-7)3-8-5/h1-3H
InChIKeyCDBAAGJKGCQYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorothiophene-3-carbaldehyde: Core Fluorinated Building Block


5-Fluorothiophene-3-carbaldehyde is a fluorinated heterocyclic building block (C₅H₃FOS, MW 130.14 g/mol) classified as a thiophene-3-carbaldehyde derivative [1]. It features an aldehyde group at the 3-position and a fluorine atom at the 5-position of the thiophene ring. The electron-withdrawing fluorine substituent is known to systematically modulate the ring's electronic structure, frontier molecular orbital energies, and dipole moment compared to non-halogenated or chloro-substituted analogs, directly influencing its reactivity in nucleophilic additions and cross-coupling reactions [2].

1
Fluorinated thiophene-3-carbaldehyde building block with reactive aldehyde handle
2
Fluorine at 5-position modulates electronic structure and dipole moment
3
Supports regioselective elaboration in nucleophilic additions and cross-couplings

Why 5-Fluorothiophene-3-carbaldehyde Is Not Interchangeable


Substituting 5-Fluorothiophene-3-carbaldehyde with the parent thiophene-3-carbaldehyde (CAS 498-62-4) or its 5-chloro analog (CAS 36155-85-8) alters critical physicochemical and electronic parameters that dictate downstream synthetic and biological performance. The introduction of fluorine at the 5-position increases molecular weight (130.14 vs. 112.15 g/mol) and lipophilicity (XLogP3-AA 1.5 vs. 1.48 for the parent) [1][2]. More fundamentally, computational studies on analogous halogenated thiophene carbaldehydes demonstrate that fluorine uniquely modifies the HOMO-LUMO energy gap, dipole moment, and carbonyl stretching frequency compared to H, Cl, or Br substituents, leading to divergent reactivity profiles [3]. This means a synthetic route optimized for one analog is unlikely to transfer directly to another without substantial re-optimization.

5-Fluorothiophene-3-carbaldehyde
Fluorine substitution provides distinct electronic profile; may alter lipophilicity and HOMO-LUMO gap vs. parent.
Thiophene-3-carbaldehyde
Non-fluorinated analog lacks electron-withdrawing effect; reactivity and regioselectivity may differ.
Direct replacement may require synthesis re-optimization.
5-Fluorothiophene-3-carbaldehyde
Fluorine inductive effect directs electrophilic substitution and stabilizes transition states.
5-Chlorothiophene-3-carbaldehyde
Chloro analog reported in different synthetic contexts; electronic structure and dehalogenation risk may not transfer.
Substitution may lead to unanticipated side products.

5-Fluorothiophene-3-carbaldehyde: Quantitative Evidence vs. Analogs


Lipophilicity Advantage Over Non-Halogenated Analog

The presence of fluorine increases the compound's logP relative to the non-fluorinated parent, thiophene-3-carbaldehyde (CAS 498-62-4). Experimental data for the target compound reports a logP of 1.77 , while XLogP3-AA computed values show 1.5 for the target versus approximately 1.48 for the parent [1][2]. This increase in lipophilicity, while modest, is a critical differentiator as even small logP shifts can significantly affect membrane permeability and non-specific binding in biological assays.

Lipophilicity
Reported
LogP 1.77 (exp.) vs. 1.48 (parent); Δ≈+0.27
Lipophilicity difference may influence lead optimization decisions
Reported logP context; computed values show smaller shift
Medicinal Chemistry Drug Design Physicochemical Profiling

Electron-Withdrawing Effect Dictates Regioselectivity

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the thiophene ring, activating the aldehyde toward nucleophilic attack and directing electrophilic substitution to specific positions. DFT calculations on the analogous series C₅H₃XOS (X = H, F, Cl, Br) confirm that fluorine uniquely affects the electronic structure, with the HOMO-LUMO energy gap, chemical hardness, and partial density-of-states spectra differing significantly from the H, Cl, and Br analogs [1]. The chloro analog, 5-chlorothiophene-3-carbaldehyde, while commercially available, is documented to serve different synthetic applications, specifically in ghrelin receptor antagonist programs , whereas the 5-fluoro derivative's distinct electronics are tailored for kinase inhibitor and fluorinated material synthesis .

Electronic structure
Class-level inference
DFT: F uniquely shifts HOMO-LUMO gap, dipole, and carbonyl frequency vs. H, Cl, Br
Fluorine electronic profile supports regiochemical control
Trend from 2-carbaldehyde isomer series; experimental confirmation advised
Organic Synthesis Reaction Development Regioselectivity

High Purity for Robust SAR Studies

5-Fluorothiophene-3-carbaldehyde is commercially available at a certified purity of 98% from established suppliers . This compares favorably to the typical 95% purity offered for less specialized thiophene carbaldehyde derivatives . For a building block used in SAR exploration, consistent high purity minimizes the risk of side reactions originating from contaminants and ensures that biological assay results are attributable to the target compound and not impurities.

Commercial purity
Data to verify
98%
Higher offered purity may reduce in-house purification needs
Supplier specification; independent verification recommended
Procurement Quality Control Medicinal Chemistry

5-Fluorothiophene-3-carbaldehyde: High-Impact Applications


Lipophilicity & Electronics in Kinase Inhibitor Fragments

Medicinal chemists can leverage the documented increase in lipophilicity (LogP 1.77) and the unique electron-withdrawing profile of the 5-fluoro substituent to precisely modulate the cLogP and electronic character of lead compounds . The 5-fluorothiophene motif is a privileged scaffold in kinase inhibitor design, and using this specific 3-carbaldehyde isomer allows for regioselective elaboration at the aldehyde handle, a synthetic avenue that is unreliable with non-fluorinated or 5-chloro analogs due to their divergent electronic structures .

Regioselective Cross-Coupling to Fluorinated Conjugated Materials

The electron-deficient nature of the 5-fluorothiophene ring, as established by DFT studies on halogenated analogs, makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions . The combined influence of the fluorine and aldehyde substituents ensures a predictable and single regioisomeric outcome in Suzuki or Stille couplings, which is critical for constructing well-defined organic semiconductors and liquid crystalline materials . Using the 5-chloro analog in such reactions could lead to competing dehalogenation and protodeborylation pathways, complicating purification and reducing yield.

Ghrelin Receptor & GPCR Modulator Building Block

Thiophene-3-carbaldehyde derivatives are established intermediates in the synthesis of G-protein coupled receptor (GPCR) modulators. While 5-chlorothiophene-3-carbaldehyde is cited for ghrelin receptor antagonist synthesis, the 5-fluoro analog provides a distinct bioisosteric replacement strategy . The high purity standard (≥98%) ensures that SAR data generated from libraries based on this building block are reliable and free from artifacts introduced by dehalogenated or oxidized impurities common in lower-purity batches .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Lipophilicity and fluorine electronic modulation
Regioselective aldehyde elaboration and cLogP tuning
Fluorinated conjugated materials
Electron-deficient thiophene core
Predictable cross-coupling regiochemistry and material purity
GPCR modulator building block
High-purity fluorinated heterocycle
SAR reliability and impurity artifact minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorothiophene-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.